4-Amino-3-bromo-5-nitrobenzoic acid

Descripción general

Descripción

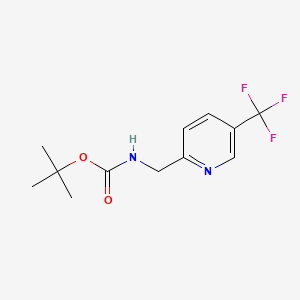

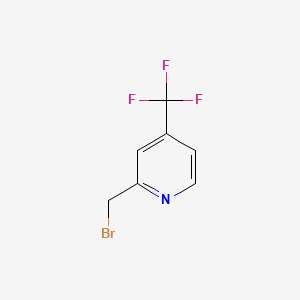

4-Amino-3-bromo-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 . It is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid could potentially be achieved through the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This compound can participate in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .Molecular Structure Analysis

The InChI code for 4-Amino-3-bromo-5-nitrobenzoic acid is 1S/C7H5BrN2O4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H,9H2, (H,11,12) . The compound’s structure can also be represented as Nc1ccc (cc1Br)C (O)=O .Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For instance, it could participate in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It could also be used in a Bartoli synthesis of indoles .Physical And Chemical Properties Analysis

4-Amino-3-bromo-5-nitrobenzoic acid is a yellow solid . It has a molecular weight of 261.03 and a molecular formula of C7H5BrN2O4 . The storage temperature is between 0-5°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Organic Compounds

Reactivity with Nucleophiles : The reactivity of bromo- and nitro- substituted benzoic acids with nucleophiles has been explored, showing how these compounds can undergo transformations leading to new organic structures, which might be exploited in developing novel synthetic pathways (B. Cosimelli, L. Lamartina, & D. Spinelli, 2001).

Pharmaceutical and Medicinal Chemistry

- Drug Synthesis : Similar compounds are used in the synthesis of pharmaceuticals. The transformation of nitrobenzoic acids into amino derivatives, for example, is a key step in the production of certain drugs, highlighting the potential use of 4-Amino-3-bromo-5-nitrobenzoic acid in medicinal chemistry (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Material Science

- Crystal Engineering and Design : The study of crystal structures involving nitrobenzoic acid derivatives reveals the potential of such compounds in crystal engineering. Their ability to form specific hydrogen bonding patterns can inform the design of new materials with desired properties (C. Quah, S. R. Jebas, & H. Fun, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-3-bromo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSIZMVUEBODFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716524 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-nitrobenzoic acid | |

CAS RN |

556651-33-3 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

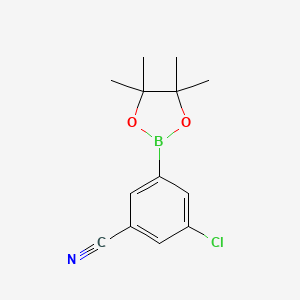

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

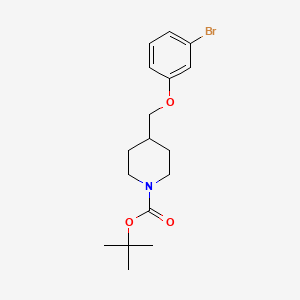

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

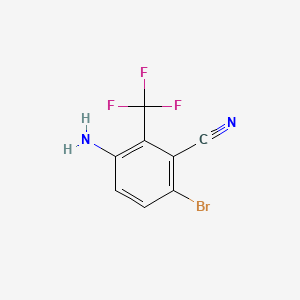

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)